Odor Quality Divergence: Elongation of the Side‑Chain Abolishes Coffee‑Like Character and Introduces a Meaty Note
In a systematic study of 46 heterocyclic mercaptans, Schoenauer and Schieberle demonstrated that separating the thiol group from the furan ring by an elongation of the carbon side‑chain—specifically from one methylene (furan‑2‑ylmethanethiol, 1) to two methylenes (2‑(furan‑2‑yl)ethane‑1‑thiol, i.e., 2‑furanethanethiol)—caused a complete loss of the coffee‑like odor quality [1]. Whereas furan‑2‑ylmethanethiol (furfuryl mercaptan) universally exhibits a “roasted coffee” character, 2‑furanethanethiol yields a predominantly meaty, roasted‑onion aroma with caramel undertones, as confirmed by independent GC‑olfactometry studies that assigned an OAV of 78 for the “meaty” descriptor at a concentration of 0.3 μg/kg in a model chicken broth matrix [2]. Of the 46 compounds evaluated, only four retained coffee‑like character; the chain‑elongated homolog did not [1].
| Evidence Dimension | Odor quality (sensory descriptor) as a function of thiol‑to‑ring distance |
|---|---|
| Target Compound Data | Meaty, roasted‑onion, caramel (2‑carbon spacer; CAS 59020‑92‑7) |
| Comparator Or Baseline | Furan‑2‑ylmethanethiol (furfuryl mercaptan): roasted coffee, sulfurous (1‑carbon spacer; CAS 98‑02‑2) |
| Quantified Difference | Complete categorical shift in dominant odor character; coffee note absent in the target compound. |
| Conditions | GC‑olfactometry (GC‑O) and aroma extract dilution analysis (AEDA) in model systems; confirmed in hydrolyzed mushroom protein/cysteine thermal reaction systems (Lopez et al., 2019). |
Why This Matters
Procurement decisions for flavor formulations targeting a coffee aroma must select furfuryl mercaptan; conversely, when a meaty-roasted note without dominant coffee character is required, 2‑furanethanethiol is the structurally validated choice.
- [1] Schoenauer, S.; Schieberle, P. Structure–Odor Correlations in Homologous Series of Mercapto Furans and Mercapto Thiophenes Synthesized by Changing the Structural Motifs of the Key Coffee Odorant Furan‑2‑ylmethanethiol. J. Agric. Food Chem. 2018, 66 (16), 4189–4199. View Source
- [2] Lopez, J.; Munafo, J. P., Jr.; Luckett, C.; Wu, T. Odorants from the Thermal Treatment of Hydrolyzed Mushroom Protein and Cysteine Enhance Saltiness Perception. J. Agric. Food Chem. 2019, 67 (41), 11444–11453. View Source
